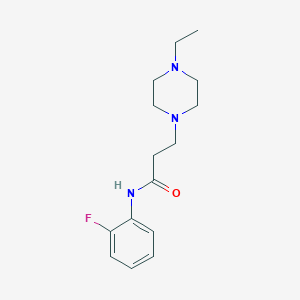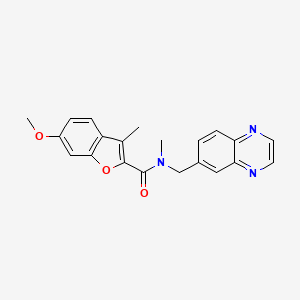
3-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-ethyl-1-piperazinyl)-N-(2-fluorophenyl)propanamide, also known as EFPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EFPP is a synthetic compound that belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
科学的研究の応用
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives are known for their significant role in drug design, offering a broad spectrum of therapeutic uses. These include acting as central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine agents, as well as agents for pain relief and imaging applications. The structural modification of the piperazine nucleus can lead to noticeable differences in the medicinal potential of the resultant molecules. This versatility underscores the importance of piperazine derivatives in the rational design of drugs, highlighting their broad potential across various therapeutic areas (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).
Structural Activity Relationship (SAR) and Design
The SAR of piperazine derivatives and their analogues plays a crucial role in understanding their mechanism of action and optimizing their therapeutic efficacy. This is particularly evident in the design of ligands for D2-like receptors, where arylalkyl substituents can significantly improve the potency and selectivity of the binding affinity, demonstrating the critical role of specific pharmacophoric groups in enhancing the therapeutic potential of these compounds (D. Sikazwe et al., 2009).
Anti-mycobacterial Activity
Piperazine's versatility is further illustrated by its application in combating Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The inclusion of piperazine as a vital building block in anti-TB molecules has led to the development of several potent anti-mycobacterial agents. This highlights the importance of piperazine derivatives in addressing the challenges posed by drug resistance in tuberculosis treatment (P. Girase et al., 2020).
特性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O/c1-2-18-9-11-19(12-10-18)8-7-15(20)17-14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDZXFVFFKRWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5533908.png)
![methyl [(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5533927.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5533933.png)
![4-(4-methyl-1-piperazinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5533938.png)
phosphinic acid](/img/structure/B5533944.png)
![2'-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5533952.png)

![3-amino-2-[(4-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5533958.png)
![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)
![8-[3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533992.png)


![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)
